2-(3-Azidopropyl)-5-ethylfuran
Description
Contextual Overview of Azidopropyl-Substituted Furan (B31954) Derivatives
Furan derivatives are a class of heterocyclic compounds that are frequently found as core structures in bioactive natural products and pharmaceutically important molecules. nih.govresearchgate.net The introduction of an azidopropyl substituent onto the furan ring significantly enhances its synthetic utility. The azide (B81097) group (–N₃) is a high-energy functional group that serves as a linchpin in a variety of powerful chemical reactions.
Azides are particularly renowned for their role in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. uga.eduwikipedia.org The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins azides and alkynes to form stable 1,2,3-triazole rings. wikipedia.orgd-nb.inforsc.org This reaction is exceptionally reliable and can be performed under mild conditions, making azidopropyl-substituted furans valuable precursors for creating complex heterocyclic systems. d-nb.infonih.gov The azide group can also participate in other important transformations, such as the Staudinger reaction, which converts azides into amines via an iminophosphorane intermediate. nih.govnih.gov This provides a pathway to introduce nitrogen-containing functionalities, further expanding the synthetic possibilities.
Significance of 2-(3-Azidopropyl)-5-ethylfuran as a Synthetic Intermediate and Building Block
The specific compound, this compound, is a specialized chemical building block used in targeted organic synthesis. sigmaaldrich.com Its structure, featuring a reactive azide at the end of a propyl chain attached to a 2-ethylfuran (B109080) core, is designed for specific synthetic transformations where the furan moiety is to be incorporated into a larger molecular framework.
A key application of this compound is in the synthesis of complex nitrogen-containing heterocycles. nih.gov For instance, it has been utilized as a precursor in the construction of tetrahydroindolinone systems, which are important structural motifs in natural product synthesis. nih.gov In one documented pathway, the azide of this compound is first converted into an iminophosphorane through a Staudinger reaction. This intermediate is then reacted with a suitable carboxylic acid derivative to forge a new carbon-nitrogen bond, ultimately leading to the formation of a complex, multi-ring system. nih.gov
The compound's utility stems from the predictable reactivity of its azide group. This allows it to act as a molecular "handle" for connecting the 2-ethylfuran unit to other molecules. The copper-catalyzed click reaction, for example, would allow for the straightforward coupling of this compound with a wide array of alkyne-containing molecules to produce 1,4-disubstituted 1,2,3-triazoles. d-nb.infomdpi.com This modular approach is central to the principles of click chemistry and enables the rapid generation of diverse compound libraries for various research applications, including drug discovery. uga.edursc.org
Interactive Data Table: Properties and Reactions of this compound
This table summarizes key information regarding the synthesis and reactivity of the title compound based on available research findings.
| Property/Reaction | Description | Reagents/Conditions | Reference |
| Synthesis | Prepared from a furanyl alcohol precursor. The synthesis involves conversion of the alcohol to a mesylate, followed by displacement with an azide. | 1. Methanesulfonyl chloride, Triethylamine2. Sodium azide | nih.gov |
| Staudinger Reaction | The azide group reacts with a phosphine (B1218219) (e.g., n-Bu₃P) to form an iminophosphorane intermediate. | n-Bu₃P | nih.gov |
| Application | The resulting iminophosphorane is used in an aza-Wittig reaction with a ketoacid to synthesize complex tetrahydroindolinone systems. | 1-alkyl-(2-oxocyclohexyl)acetic acid | nih.gov |
| Potential Reaction | As an azide, it is a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". | Alkyne, Copper(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | wikipedia.orgd-nb.info |
Structure
2D Structure
3D Structure
Properties
CAS No. |
651315-30-9 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(3-azidopropyl)-5-ethylfuran |
InChI |
InChI=1S/C9H13N3O/c1-2-8-5-6-9(13-8)4-3-7-11-12-10/h5-6H,2-4,7H2,1H3 |
InChI Key |
RIAVKLQSNSAOBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Azidopropyl 5 Ethylfuran
Precursor Synthesis and Furan (B31954) Ring Formation Strategies
The construction of the 2,5-disubstituted furan core is a critical initial phase in the synthesis of 2-(3-Azidopropyl)-5-ethylfuran. This is often achieved through the cyclization of carefully designed acyclic precursors.
Cyclization of Alkyne Precursors to 2,5-Disubstituted Furan Architectures
A prominent method for forming the furan ring involves the cyclization of alkyne precursors. One documented synthesis of this compound starts with 1-hydroxy-non-5-yn-4-one. nih.gov The cyclization of this alkynyl ketone is promoted by a copper(I) iodide catalyst in the presence of triethylamine. nih.gov This type of reaction, known as cycloisomerization, is an efficient way to construct furan rings. nih.gov The process involves heating the precursor in a sealed tube to facilitate the intramolecular reaction that leads to the furan structure. nih.gov
Various catalysts can be employed for such cyclizations, including those based on palladium, gold, and mercury. researchgate.netbeilstein-journals.org The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, copper(I)-catalyzed cycloisomerization of alkynyl ketones is a mild and effective method for creating 2,5-disubstituted furans. nih.gov
Regioselective Installation of the Ethyl Substituent at the Furan C-5 Position
The regioselective placement of the ethyl group at the C-5 position of the furan ring is dictated by the structure of the starting alkyne precursor. In the synthesis starting from 1-hydroxy-non-5-yn-4-one, the ethyl group is already positioned in the precursor in a way that its eventual location on the furan ring is predetermined upon cyclization. nih.gov
Alternative strategies for achieving regioselectivity in the synthesis of substituted furans often involve multi-step sequences or the use of specific directing groups. rsc.orgnih.gov For example, rhodium-catalyzed C-H activation has been used to control the regioselectivity of annulation reactions in the synthesis of other heterocyclic compounds. rsc.org However, for this compound, the precursor design appears to be the primary factor controlling the regiochemistry.
Strategic Introduction and Transformation of the Azidopropyl Side Chain
Following the formation of the furan ring, the next critical step is the introduction and subsequent modification of the azidopropyl side chain at the C-2 position.
Azide (B81097) Functionalization Approaches
The azidopropyl group is typically introduced after the furan ring has been formed. In one synthetic route, the furanyl alcohol resulting from the cyclization of 1-hydroxy-non-5-yn-4-one is used directly in the next step to introduce the azide functionality. nih.gov While the specific reagents for this step in the synthesis of this compound are not detailed in the provided search results, azide functionalization in organic synthesis is a well-established process. researchgate.netsemanticscholar.org It often involves the reaction of a suitable leaving group (e.g., a tosylate or halide) with an azide salt, such as sodium azide. The azide group is known for its compatibility with various reaction conditions, including those used in Friedel-Crafts reactions. researchgate.net
The versatility of the azide group makes it a useful functional handle in the synthesis of complex molecules. semanticscholar.orgresearchgate.net For instance, it can participate in 1,3-dipolar cycloaddition reactions, a type of "click" chemistry, to form triazoles. researchgate.net
Challenges and Strategies in Converting Azides to Amines (e.g., Staudinger Reaction Limitations)
A common transformation of the azide group is its reduction to a primary amine. The Staudinger reaction is a well-known method for this conversion, involving the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate, which is then hydrolyzed to the amine. alfa-chemistry.comwikipedia.org
However, in the synthesis of the corresponding amine from this compound, the Staudinger reaction has proven to be problematic. nih.gov Researchers reported that the reduction of the azide to the primary amine was challenging, and the Staudinger reaction using the iminophosphorane derived from the azide resulted in the amine as an impure oil in low yield. nih.gov
The limitations of the Staudinger reaction can sometimes be attributed to steric hindrance or electronic effects within the substrate molecule. researchgate.net In some cases, the iminophosphorane intermediate can be difficult to hydrolyze or may undergo side reactions. fu-berlin.de Alternative reduction methods, such as catalytic hydrogenation, are sometimes employed to overcome these challenges. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. In the documented synthesis of this compound, specific conditions are noted for the initial cyclization step.
| Step | Reactant | Catalyst/Reagent | Solvent | Temperature | Time | Yield |
| Furan Ring Formation | 1-hydroxy-non-5-yn-4-one | Copper (I) iodide, Triethylamine | N,N-dimethylacetamide | 100 °C | 24 h | Not specified, but the resulting furanyl alcohol was used immediately. nih.gov |
Further optimization could involve screening different catalysts, solvents, temperatures, and reaction times. researchgate.net For instance, while the reported synthesis uses copper(I) iodide, other catalysts might offer improved efficiency. nih.govresearchgate.net The choice of base can also significantly impact the outcome of such reactions. The concentration of reactants is another parameter that can be adjusted to enhance the yield. chinesechemsoc.org For the azide reduction step, where the Staudinger reaction was found to be problematic, exploring alternative reducing agents or reaction conditions would be a key area for optimization.
Comprehensive Analysis of 2 3 Azidopropyl 5 Ethylfuran Reactivity
Azide (B81097) Group Transformations
The azide functional group (–N₃) is a versatile and highly energetic moiety capable of undergoing a variety of selective transformations. Its reactivity is central to the utility of 2-(3-azidopropyl)-5-ethylfuran as a molecular scaffold. The primary reactions of the azide group include cycloadditions and reductions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Versatile Ligation Tool
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, reliability, and regioselectivity. nih.govorganic-chemistry.org This reaction involves the coupling of an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. researchgate.netnih.gov For this compound, this reaction provides a powerful method for covalently linking the furan (B31954) core to a wide array of other molecules or materials functionalized with a terminal alkyne.
The reaction is typically catalyzed by a copper(I) source, which can be added directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.govorganic-chemistry.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. acs.orgscispace.com The reaction is robust, proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvents, and tolerates a wide variety of functional groups, which is a significant advantage. nih.gov The reactivity in CuAAC is more sensitive to the alkyne component than the azide, with electron-deficient alkynes like propiolates often showing enhanced reactivity. nih.gov
Table 1: Representative Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Analogous Azides
| Azide Reactant | Alkyne Reactant | Copper Source | Reducing Agent / Ligand | Solvent | Conditions | Product | Yield (%) | Ref. |
| Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temp, 8 h | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 91 | nih.gov |
| 1-Azido-3-phenylpropane | Propargyl Alcohol | CuI | N/A | CH₂Cl₂ | Room Temp, 12 h | 1-(3-Phenylpropyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | >95 | nih.gov |
| 3-Azidopropyl Methacrylate | Various Alkynes | CuBr | PMDETA | DMF | 50 °C | Poly(3-azidopropyl methacrylate) derivatives | N/A | dss.go.th |
| Azidomethyl Phenyl Sulfide | N-Propargylphthalimide | CuSO₄·5H₂O | Sodium Ascorbate | DMF/H₂O (4:1) | Room Temp, 12 h | 1-((Phenylthio)methyl)-4-(phthalimidomethyl)-1H-1,2,3-triazole | 98 | nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives
To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction leverages the high ring strain of cyclooctyne (B158145) derivatives to achieve a [3+2] cycloaddition with azides without the need for a metal catalyst. organic-chemistry.org The release of ring strain provides the thermodynamic driving force for the reaction, allowing it to proceed under physiological conditions. organic-chemistry.orgalfa-chemistry.com
The azide group of this compound can readily participate in SPAAC reactions. Commonly used strained alkynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and their derivatives. nih.govmdpi.com The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. For instance, BCN is generally more reactive than DBCO due to its higher ring strain. nih.govub.edu The reaction of this compound with these strained alkynes would yield a stable triazole adduct, providing a bioorthogonal method for labeling or conjugation.
Table 2: Comparison of Reactivity for Common Cycloalkynes in SPAAC
| Cycloalkyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Ref. |
| Bicyclononyne (BCN) | Benzyl Azide | ~0.3 - 0.9 | Acetonitrile/Water | nih.gov |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.04 - 0.1 | Various | nih.govmdpi.com |
| Difluorinated Cyclooctyne (DIFO) | Benzyl Azide | ~0.02 - 0.07 | CD₃CN | nih.gov |
| Biarylazacyclooctynone (BARAC) | Benzyl Azide | ~0.2 - 3.0 | Various | mdpi.com |
Other [3+2] Cycloaddition Pathways Involving the Azide Moiety
The azide group is a classic 1,3-dipole and can, in principle, undergo [3+2] cycloaddition reactions (Huisgen cycloadditions) with a variety of dipolarophiles other than alkynes. organic-chemistry.orgscribd.com Electron-deficient alkenes, such as acrylates, maleimides, and other α,β-unsaturated carbonyl compounds, are potential reaction partners. researchgate.net
These thermal cycloadditions typically require more forcing conditions (e.g., elevated temperatures) compared to the catalyzed or strain-promoted "click" reactions and often result in a mixture of regioisomers. whiterose.ac.uk The reaction of this compound with an electron-deficient alkene like methyl acrylate (B77674) would be expected to produce a mixture of triazoline regioisomers, which may subsequently undergo further reactions depending on the conditions and substrate. The regioselectivity is governed by the electronic and steric properties of both the azide and the dipolarophile. researchgate.net While synthetically useful, these pathways are generally less employed for ligation purposes than the highly reliable and selective azide-alkyne cycloadditions.
Reductive Transformations and Derivatization of the Azide Functionality
The azide group can be efficiently reduced to a primary amine, providing a key pathway for further derivatization. This transformation converts the azidopropyl side chain into a versatile aminopropyl group. Several methods are available for this reduction.
One of the mildest and most common methods is the Staudinger reduction. organic-chemistry.orgwikipedia.orgchemeurope.com This reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃) or tributylphosphine (B147548) (PBu₃), to form an iminophosphorane intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. organic-chemistry.orgwikipedia.org A study by Padwa et al. specifically reports the reaction of this compound with tributylphosphine to generate an iminophosphorane, which was then used in an aza-Wittig reaction without isolation. nih.gov The same study noted that the reduction of this azide to the primary amine, 2-(3-aminopropyl)-5-ethylfuran, proved to be problematic under their specific conditions, yielding an impure oil in low yield. nih.gov
Other established methods for azide reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄). However, these stronger reducing agents may not be compatible with other functional groups in a complex molecule.
Table 3: Common Methods for the Reduction of Organic Azides
| Method | Reagents | Typical Conditions | Comments | Ref. |
| Staudinger Reduction | PPh₃ or PBu₃, then H₂O | THF or other aprotic solvent, room temp. | Very mild; produces phosphine oxide byproduct. | organic-chemistry.orgwikipedia.org |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | MeOH or EtOH, room temp., atmospheric pressure | Highly efficient and clean; may reduce other functional groups (e.g., alkenes). | organic-chemistry.org |
| Metal Hydride Reduction | LiAlH₄ | THF or Et₂O, 0 °C to reflux | Powerful reducing agent; less functional group tolerance. | nih.gov |
| Transfer Hydrogenation | HCOOH/NEt₃, Pd/C | MeOH, reflux | Avoids the use of H₂ gas. | N/A |
Furan Ring Reactivity and Pericyclic Chemistry
The furan ring in this compound is an electron-rich diene, making it susceptible to electrophilic attack and capable of participating in pericyclic reactions, most notably the Diels-Alder reaction. The ethyl group at the 5-position and the propyl group at the 2-position are electron-donating alkyl substituents, which increase the electron density of the furan ring and enhance its reactivity as a diene compared to unsubstituted furan.
Diels-Alder Reactions of the 2,5-Disubstituted Furan Core
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of six-membered rings. mdpi.com Furans can act as dienes in this reaction, reacting with various dienophiles, particularly those that are electron-deficient. nih.govmdpi.com The reaction of 2,5-disubstituted furans, such as this compound, with dienophiles like maleimides, maleic anhydride, or acetylenedicarboxylates leads to the formation of 7-oxabicyclo[2.2.1]heptene derivatives. nih.govmobt3ath.com
These reactions are often reversible, and the stereochemical outcome (endo vs. exo) is subject to kinetic and thermodynamic control. nih.gov Generally, the endo adduct is formed faster under kinetic control (lower temperatures), while the more stable exo adduct is favored under thermodynamic control (higher temperatures or longer reaction times). nih.gov The presence of electron-donating alkyl groups at the C2 and C5 positions, as in the target molecule, generally increases the reactivity of the furan diene. For instance, reactions of 2-methylfuran (B129897) with maleimides proceed efficiently. nih.gov
The choice of solvent and the use of Lewis acid catalysts can significantly influence the rate and selectivity of the Diels-Alder reaction of furans. nih.gov Water has been shown to accelerate these reactions for some furan substrates. mdpi.com
Table 4: Representative Diels-Alder Reactions of Analogous 2,5-Dialkylfurans with Maleimide Dienophiles
| Furan Diene | Dienophile | Conditions | Product Stereochemistry | Yield (%) | Ref. |
| 2-Methylfuran | N-Phenylmaleimide | Toluene, 80 °C, 2 h | exo | 98 | nih.gov |
| 2-Methylfuran | N-Ethylmaleimide | CH₂Cl₂, RT, 24 h | endo/exo (1:1.2) | 95 | nih.gov |
| 2,5-Dimethylfuran | N-Phenylmaleimide | Neat, 60 °C, 1 h | exo | 92 | mobt3ath.com |
| 2,5-Dimethylfuran | N-(p-tolyl)maleimide | Toluene, 80 °C, 16 h | exo (after dehydration) | 100 | mdpi.com |
| 2,5-Dimethylfuran | Maleic Anhydride | Benzene, 25 °C, 24 h | exo | 90 | nih.gov |
| 2-Methylfuran | N-Carboxyethylmaleimide | Water, 100 °C, 1 h | endo/exo (1:3) | 93 | nih.gov |
Electrophilic and Nucleophilic Modulations of the Furan System
The furan ring in this compound is an electron-rich aromatic system, making it highly reactive towards electrophiles. The presence of two alkyl substituents at the 2- and 5-positions influences the regioselectivity of these reactions.
Electrophilic Substitution:
Generally, electrophilic substitution on 2,5-dialkylfurans occurs at the 3- or 4-positions, as the 2- and 5-positions are already substituted. uobasrah.edu.iqwikipedia.org The alkyl groups are electron-donating, further activating the furan ring towards electrophilic attack compared to furan itself. However, the ethyl group at the 5-position can also exert steric hindrance, potentially influencing the regioselectivity of incoming electrophiles. While specific studies on the electrophilic substitution of this compound are not extensively documented, analogous reactions with other 2,5-dialkylfurans provide insight into its expected reactivity.
For instance, the Vilsmeier-Haack reaction (formylation) or Friedel-Crafts acylation would be expected to introduce an acyl group at the 3- or 4-position. The directing effect of the 3-azidopropyl group is primarily electronic, while the ethyl group has both electronic and steric contributions.
Nucleophilic Attack:
The furan ring itself is generally not susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups. In the case of this compound, the alkyl substituents are electron-donating, making direct nucleophilic substitution on the furan ring unfavorable. However, the furan ring can be rendered susceptible to nucleophilic attack through modification. For example, oxidation of the furan ring can lead to the formation of enediones, which are then susceptible to nucleophilic addition.
In a broader context, nucleophilic attack can be directed at the side chain. The azide group is a key site for nucleophilic chemistry, as discussed in subsequent sections.
Acid-Catalyzed Cyclization and Rearrangement Studies Involving Furan Functionality
The furan moiety of this compound can participate in acid-catalyzed cyclization reactions, particularly when tethered to a suitable reactive partner. Research has shown that tetrahydroindolinones derived from this furan can undergo acid-promoted intramolecular cyclization. nih.gov
In a study aimed at synthesizing the core structure of the alkaloid (±)-selaginoidine, a tetrahydroindolinone (29) was prepared from this compound (26). nih.gov Treatment of this tetrahydroindolinone with trifluoroacetic acid (TFA) resulted in a high-yielding cyclization. nih.gov The electrophilic attack occurs at the C3 position of the furan ring, which is activated by the furan's oxygen atom and directed by the tethered N-acyliminium ion intermediate. The presence of the ethyl group at the C5 position effectively blocks reaction at that site, preventing potential dimerization reactions that have been observed with unsubstituted furans in similar systems. nih.gov This demonstrates a key role of the 5-ethyl substituent in directing the outcome of the cyclization.
| Reactant | Catalyst/Reagent | Product | Yield | Reference |
| Tetrahydroindolinone 29 | Trifluoroacetic acid (TFA) | Bicyclic lactam 30 | 96% | nih.gov |
This type of reaction highlights the utility of the substituted furan as a nucleophilic component in intramolecular electrophilic aromatic substitution, leading to the formation of complex polycyclic systems. nih.gov
Linker-Mediated Intramolecular Processes
The three-carbon azidopropyl linker in this compound is not merely a spacer but an active participant in the molecule's reactivity, enabling intramolecular reactions.
Role of the Azidopropyl Linker in Intramolecular Cyclizations
The azidopropyl group is a versatile functional handle. The terminal azide can undergo various transformations, most notably reduction to an amine or participation in cycloaddition reactions. The reduction of the azide to a primary amine is a crucial step in the synthesis of more complex scaffolds from this compound. For example, the Staudinger reaction can be employed to convert the azide into an iminophosphorane, which can then react with a ketoacid in an aza-Wittig reaction to form a tetrahydroindolinone. nih.govnih.gov
This transformation is a key step in tethering the furan ring to another cyclic system, setting the stage for subsequent intramolecular cyclizations where the furan acts as a nucleophile. nih.gov The length and flexibility of the propyl linker are critical in allowing the reactive ends of the molecule to adopt a suitable conformation for cyclization.
The azide group itself can participate in intramolecular cycloadditions, although this is more common with unsaturated linkers or when the azide is in proximity to an alkyne or alkene (click chemistry). researchgate.netacs.org In the context of this compound, the primary role of the azidopropyl linker demonstrated in the literature is to provide a nitrogen-containing tether that, after modification, facilitates cyclization onto the furan ring. nih.gov
Advanced Applications of 2 3 Azidopropyl 5 Ethylfuran in Chemical Sciences
Bioconjugation and Chemical Biology Probes
Bioorthogonal Labeling of Biomolecules (e.g., proteins, nucleic acids) with 2-(3-Azidopropyl)-5-ethylfuran Derivatives
The concept of bioorthogonal labeling involves a two-step process: first, a biomolecule of interest is tagged with a chemical reporter group, such as the azide (B81097) in this compound, and second, this reporter is selectively reacted with a probe molecule for detection or isolation. nih.govresearchgate.net The furan (B31954) scaffold of this compound offers a versatile platform that can be synthetically modified to generate a variety of derivatives for targeting different classes of biomolecules.
Labeling of Proteins:
The azide group of this compound allows for its use as a chemical reporter for labeling proteins. One common strategy involves the metabolic incorporation of an unnatural amino acid containing the azide moiety. For instance, an amino acid derivative of this compound could be designed to be recognized by the cell's translational machinery and incorporated into newly synthesized proteins. Once incorporated, the azide group serves as a handle for subsequent ligation with a probe molecule via click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.comnih.gov These reactions are highly specific and can be performed under physiological conditions. nih.gov
| Biomolecule | Labeling Strategy | Click Reaction | Probe Molecule | Application |
| Protein | Metabolic incorporation of an unnatural amino acid derivative of this compound | CuAAC or SPAAC | Alkyne-functionalized fluorophore | Fluorescence imaging of newly synthesized proteins |
| Protein | Site-specific enzymatic labeling | Staudinger Ligation | Phosphine-functionalized biotin | Affinity purification of target proteins |
Labeling of Nucleic Acids:
Similarly, derivatives of this compound can be designed for the bioorthogonal labeling of nucleic acids. Azide-modified nucleosides, analogous to thymidine (B127349) or uridine, can be synthesized and incorporated into DNA or RNA during replication or transcription. These azide-tagged nucleic acids can then be visualized or isolated by reaction with an alkyne-containing probe. This approach has been instrumental in studying DNA replication, transcription, and the spatial organization of the genome. nih.gov
| Biomolecule | Labeling Strategy | Click Reaction | Probe Molecule | Application |
| DNA | Incorporation of an azide-modified deoxynucleoside triphosphate | CuAAC or SPAAC | Alkyne-functionalized affinity tag | Identification of newly replicated DNA |
| RNA | Incorporation of an azide-modified nucleoside triphosphate | Staudinger Ligation | Phosphine-functionalized imaging agent | Visualization of newly transcribed RNA |
Development of Click-Chemistry-Enabled Bioconjugates for Research Applications
The high efficiency and specificity of click chemistry make it an ideal tool for the construction of complex bioconjugates. semanticscholar.orgexlibrisgroup.com this compound, with its reactive azide handle, is a valuable building block for creating novel bioconjugates with diverse research applications.
Antibody-Drug Conjugates (ADCs):
In the field of targeted therapy, ADCs are a promising class of biotherapeutics. Click chemistry can be employed to attach a cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. A derivative of this compound could be used to introduce the azide functionality onto either the antibody or the drug molecule, facilitating their conjugation via a click reaction. This method allows for precise control over the drug-to-antibody ratio and the site of conjugation, leading to more homogeneous and effective ADCs.
Probes for Activity-Based Protein Profiling (ABPP):
ABPP is a powerful chemical proteomic strategy used to study the activity of enzymes in complex biological samples. Probes for ABPP typically consist of a reactive group that covalently binds to the active site of an enzyme, a reporter tag (e.g., a fluorophore or biotin), and a linker. This compound can be incorporated into the linker of an ABPP probe, allowing for the facile attachment of the reporter tag via click chemistry after the probe has labeled its target enzyme. This "click-first" approach can improve the cell permeability and reactivity of the probe.
Functionalized Nanomaterials for Imaging and Delivery:
The surface of nanomaterials, such as nanoparticles and quantum dots, can be functionalized with derivatives of this compound. The azide groups on the surface can then be used to attach various biomolecules, including targeting ligands (e.g., antibodies, peptides) and therapeutic agents, via click chemistry. These functionalized nanomaterials have broad applications in biomedical imaging, drug delivery, and diagnostics.
| Bioconjugate Type | Components Clicked Together | Application |
| Antibody-Drug Conjugate | Antibody-alkyne + Drug-azide (from this compound derivative) | Targeted cancer therapy |
| Activity-Based Probe | Enzyme-reactive group-alkyne + Reporter tag-azide (from this compound derivative) | Enzyme activity profiling |
| Functionalized Nanoparticle | Nanoparticle-alkyne + Targeting ligand-azide (from this compound derivative) | In vivo imaging and drug delivery |
Mechanistic Insights and Theoretical Approaches for 2 3 Azidopropyl 5 Ethylfuran Transformations
Elucidation of Reaction Mechanisms for Key Transformations Involving 2-(3-Azidopropyl)-5-ethylfuran
No published studies were found that elucidate the reaction mechanisms of this specific compound.
Computational Modeling of Reactivity and Selectivity in Systems Containing this compound
There is no available research on the computational modeling of the reactivity and selectivity of this compound.
Theoretical Studies on Electronic Structure and Energetics
No theoretical studies on the electronic structure and energetics of "this compound" have been found in the searched literature.
Emerging Research Frontiers and Future Prospects in 2 3 Azidopropyl 5 Ethylfuran Research
Expansion into Supramolecular and Self-Assembled Systems
The molecular architecture of 2-(3-Azidopropyl)-5-ethylfuran is conducive to the formation of ordered supramolecular structures. The furan (B31954) ring, a five-membered aromatic heterocycle, can impart a degree of rigidity and specific electronic properties to a molecule, which are crucial for self-assembly. Research on other furan-containing molecules has demonstrated their capacity to form liquid crystalline phases. nih.govnih.govsethanandramjaipuriacollege.inresearchgate.net For instance, certain furan derivatives have been shown to exhibit nematic and smectic mesophases, where the molecules align in specific orientations. nih.govnih.gov The elongated shape of this compound, with its alkyl and azidopropyl substituents, could potentially lead to similar liquid crystalline behavior under specific conditions of temperature and concentration.
Furthermore, the terminal azide (B81097) group is a highly versatile functional handle for constructing complex supramolecular systems via "click chemistry." nih.govorganic-chemistry.orginterchim.fr The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction that forms a stable triazole linkage. nih.govorganic-chemistry.orgnih.gov This reaction could be employed to link this compound to alkyne-functionalized molecules, leading to the formation of polymers, dendrimers, or macrocycles with tailored properties. nih.gov The self-assembly of such resulting structures could be directed by the interplay of the furan rings and the newly formed triazole units. nih.govresearchgate.net
Another avenue for supramolecular assembly involves the Diels-Alder reaction, a [4+2] cycloaddition where the furan ring can act as a diene. This reversible reaction can be used to form and break covalent bonds under thermal control, a property that is highly desirable for the development of self-healing materials. wikipedia.org By incorporating this compound into a polymer backbone, it is conceivable that Diels-Alder and retro-Diels-Alder reactions could be utilized to create thermally responsive and repairable materials. wikipedia.org
Table 1: Potential Supramolecular Applications of this compound
| Application Area | Key Functional Group | Relevant Chemistry | Potential Outcome |
|---|---|---|---|
| Liquid Crystals | Furan Ring & Molecular Shape | Anisotropic Self-Assembly | Formation of nematic or smectic phases for display or sensor technologies. |
| "Clicked" Polymers | Azide Group | CuAAC with di- or poly-alkynes | Synthesis of functional polymers with tunable properties for materials science. |
| Self-Healing Materials | Furan Ring | Reversible Diels-Alder Reactions | Creation of polymers that can repair themselves upon thermal treatment. |
| Surface Modification | Azide Group | CuAAC with alkyne-functionalized surfaces | Formation of self-assembled monolayers (SAMs) for biocompatible coatings or electronic devices. nih.govacs.org |
Advanced Catalytic Applications and Method Development Using this compound
The furan moiety within this compound offers several possibilities for its use in catalysis. Furan derivatives have been explored as ligands for transition metal catalysts. The oxygen atom in the furan ring can coordinate to a metal center, and the substituents at the 2- and 5-positions can be modified to tune the steric and electronic properties of the resulting ligand. While not extensively studied, the potential exists for this compound or its derivatives to act as ligands in various catalytic transformations.
More promising is the potential for this compound to be a precursor in the development of novel organocatalysts. Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a rapidly growing field of green chemistry. nih.gov Chiral furan-containing molecules have been successfully employed in asymmetric organocatalysis. nih.govsemanticscholar.org For example, chiral annulated furans have been synthesized using organocatalytic methods. nih.gov The azidopropyl group of this compound could be chemically transformed into various functional groups, such as amines or amides, which are common motifs in organocatalysts. The furan ring would serve as a rigid scaffold to present these catalytic groups in a well-defined spatial arrangement.
The development of new catalytic methods could also involve the furan ring itself. The dearomatization of furans can lead to highly reactive intermediates that can participate in cycloaddition reactions. researchgate.net This strategy has been used in organocatalytic enantioselective [4+4] cycloadditions to construct complex carbocyclic frameworks. researchgate.net
Table 2: Potential Catalytic Roles of this compound Derivatives
| Catalysis Type | Role of Furan Derivative | Example of Potential Reaction | Key Structural Feature |
|---|---|---|---|
| Transition Metal Catalysis | Ligand | Cross-coupling reactions | Furan oxygen as a coordinating atom. |
| Organocatalysis | Catalyst Scaffold | Asymmetric aldol (B89426) or Michael additions | Rigid furan core with catalytically active side chains. |
| Organocatalysis | Reactive Intermediate | [4+4] Cycloadditions | Dearomatization of the furan ring. researchgate.net |
Sustainable Synthesis and Green Chemistry Approaches for this compound and its Derivatives
A significant advantage of furan-based chemistry is the potential to derive the furan core from renewable biomass. nih.govmdpi.comresearchgate.net Furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are platform chemicals that can be produced from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. nih.govrsc.org These bio-derived furans can then be converted into a wide range of value-added chemicals, including 2,5-disubstituted furans. frontiersin.orgnih.govmdpi.com The synthesis of 2-ethylfuran (B109080), a likely precursor to this compound, can be envisioned to start from such renewable feedstocks, aligning with the principles of green chemistry. frontiersin.org
The synthesis of the azidopropyl side chain also presents opportunities for the application of green chemistry. Traditional methods for introducing the azide group can involve harsh reagents. However, more sustainable methods are being developed, such as diazo-transfer reactions using safer and more efficient reagents. organic-chemistry.org The use of ionic liquids as recyclable solvents and catalysts for the conversion of biomass-derived compounds is another green approach that could be applied to the synthesis of this compound. nih.gov
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, particularly for reactions that are hazardous or require precise control over reaction parameters. vapourtec.comacs.org The synthesis of organic azides, which can be explosive, is particularly well-suited to flow chemistry. durham.ac.ukvapourtec.com By generating and immediately consuming the azide in a continuous flow reactor, the risks associated with its accumulation are minimized. durham.ac.uk The synthesis of this compound could be significantly enhanced in terms of safety and efficiency by adopting a flow-based approach. researchgate.netnih.gov
Furthermore, flow chemistry can be readily integrated with high-throughput synthesis platforms. nih.gov This allows for the rapid generation of libraries of related compounds for screening in drug discovery or materials science. nih.govrsc.org By coupling a flow reactor for the synthesis of the this compound core with automated systems for subsequent modifications, such as click reactions, a diverse range of derivatives could be produced in a short amount of time. vapourtec.comresearchgate.net This would accelerate the exploration of the structure-activity relationships of these novel compounds.
Table 3: Advantages of Flow Chemistry for this compound Synthesis
| Advantage | Description | Relevance to this compound |
|---|---|---|
| Enhanced Safety | Small reaction volumes and rapid consumption of hazardous intermediates. | Safe handling of the organic azide intermediate. durham.ac.ukvapourtec.com |
| Precise Control | Excellent control over temperature, pressure, and reaction time. | Improved yields and selectivity in the synthesis of the furan core and the introduction of the azide. |
| Scalability | Straightforward scaling from laboratory to production quantities. | Facilitates the production of larger quantities of the compound for further research and application. |
| Automation | Amenable to automation and integration with other technologies. | Enables high-throughput synthesis of derivatives for rapid screening. nih.govrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
